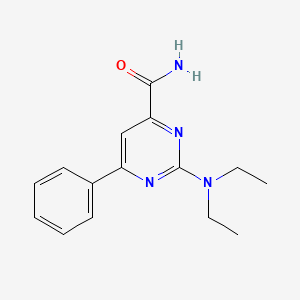
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide, also known as DEPC or Diethylpyrimidinone, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DEPC has been used in various studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide involves its interaction with RNA. This compound reacts with the imidazole groups of histidine residues in RNAse, resulting in the inhibition of RNAse activity. This inhibition occurs through the modification of the active site of RNAse, preventing it from cleaving RNA. This compound has also been shown to modify the structure of RNA, leading to changes in its function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide in lab experiments is its ability to inhibit RNAse activity, making it a useful tool for RNA manipulation studies. Additionally, this compound is relatively easy to synthesize and can be easily scaled up for large-scale production. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide. One area of research could be investigating its potential anti-cancer properties and developing it as a cancer treatment. Another area of research could be investigating its potential as a treatment for inflammatory diseases or neurological disorders. Additionally, further research could be done to investigate the mechanism of action of this compound and its effects on RNA structure and function.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used in various studies to investigate its mechanism of action and physiological effects. This compound has potential applications in cancer treatment, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide can be synthesized by reacting 2,6-diaminopyrimidine with diethyl oxalate in the presence of a base such as sodium or potassium hydroxide. The reaction results in the formation of this compound as a yellow crystalline solid, which can be purified by recrystallization. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit RNAse activity, making it a useful tool for RNA manipulation studies. This compound has also been used in studies investigating the role of RNA in various biological processes. Additionally, this compound has been used as a fluorescent probe for the detection of nucleic acids.
Propriétés
IUPAC Name |
2-(diethylamino)-6-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-19(4-2)15-17-12(10-13(18-15)14(16)20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOJEQLQWZKXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide](/img/structure/B7645800.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7645801.png)
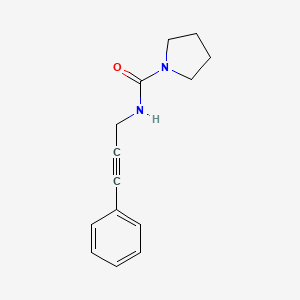
![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
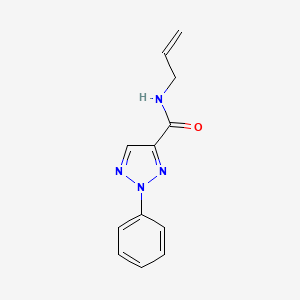
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
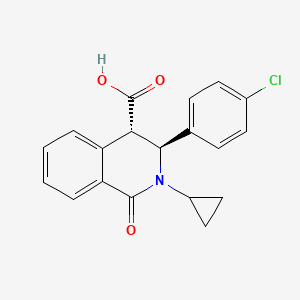
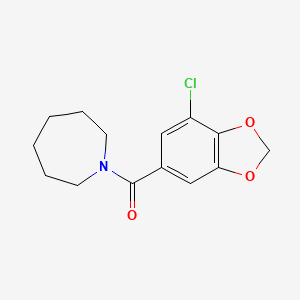
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)